4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide
Description
4-Chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide is a sulfonamide derivative featuring a 1,2,3-thiadiazole ring substituted with a methyl group at the 4-position and a sulfanyl-ethyl linker. Its molecular formula is C₁₁H₁₁ClN₄O₂S₃, with a monoisotopic mass of 393.96 g/mol (estimated based on structural analogs in ) .
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S3/c1-8-11(19-15-14-8)18-7-6-13-20(16,17)10-4-2-9(12)3-5-10/h2-5,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQYXKWPSXGPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure
The compound is characterized by a sulfonamide group linked to a thiadiazole moiety, which is known for its diverse biological properties. The presence of chlorine and methyl groups further modifies its activity.
Cytotoxic Properties
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and A549 (lung carcinoma).
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 4-Chloro-N-{...} | MCF-7 | 0.28 | |
| 4-Chloro-N-{...} | A549 | 0.52 | |
| Similar Thiadiazole Derivative | SK-MEL-2 | 4.27 |
The mechanism by which this compound exerts its cytotoxic effects involves interaction with cellular targets such as tubulin and various signaling pathways. Docking studies have suggested that the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be significantly influenced by their structural components. For example:
- Chlorine Substitution : The presence of chlorine at the para position enhances the lipophilicity and cellular uptake.
- Thiadiazole Ring : Modifications to the thiadiazole ring can lead to variations in potency and selectivity towards different cancer types.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Chlorine at para position | Increased cytotoxicity |
| Methyl group on thiadiazole | Enhanced selectivity for tumor cells |
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structures have been reported to possess antimicrobial activity against various pathogens. This dual activity makes them candidates for further development as therapeutic agents.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Case Study A : A derivative showed significant reduction in tumor size in an animal model of breast cancer.
- Case Study B : In vitro tests indicated that the compound effectively inhibited bacterial growth in multi-drug resistant strains.
Scientific Research Applications
Antibacterial Properties
Research indicates that sulfonamide compounds can exhibit significant antibacterial activity by inhibiting bacterial growth through the blockage of essential enzymes. The specific mechanism of action for 4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide has not been fully elucidated; however, it is hypothesized that the thiadiazole ring may enhance its interaction with bacterial targets.
Table 1: Antibacterial Activity of Related Sulfonamides
Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the annexin V-FITC percentage compared to control groups.
Mechanisms of Action:
- Enzyme Inhibition : The compound may inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.
- Induction of Apoptosis : It modulates apoptotic pathways by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.
Table 2: Cytotoxic Activity Against Various Cell Lines
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key features influencing its biological activity include:
- Thiadiazole Ring : Enhances interaction with biological targets.
- Chloro Group : May increase lipophilicity, aiding cellular uptake.
Table 3: Key Structural Features Influencing Activity
| Feature | Importance |
|---|---|
| Thiadiazole Substitution | Enhances biological activity |
| Chloro Group | Increases potency |
| Sulfonamide Moiety | Contributes to overall activity |
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of related sulfonamide compounds:
- HeLa Cells Study : A derivative demonstrated significant tumor size reduction in cervical cancer clinical trials.
- Combination Therapy : Research indicates that using this compound alongside other chemotherapeutic agents may enhance overall efficacy through synergistic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide derivatives with heterocyclic substituents. Below is a structural and functional comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Heterocycle Impact: The 1,2,3-thiadiazole in the target compound (vs. 1,2,4-Thiadiazoles () are less sterically hindered than 1,2,3-thiadiazoles, which may improve binding to hydrophobic enzyme pockets.
Linker Modifications :
- The sulfanyl-ethyl linker in the target compound provides flexibility for interactions with target proteins, contrasting with the rigid urea group in or the acetamide in . Urea derivatives often exhibit stronger hydrogen-bonding capacity .
Bioactivity Trends :
- Sulfonamides with triazoles () are reported in antimicrobial and anticancer research due to their dual hydrogen-bonding and π-π stacking capabilities .
- Thiadiazole-containing sulfonamides (target compound, ) are explored as enzyme inhibitors (e.g., carbonic anhydrase IX/XII) due to their ability to coordinate metal ions via sulfur and nitrogen atoms .
Solubility and Lipophilicity :
- The target compound’s higher sulfur content (3 sulfur atoms) may reduce aqueous solubility compared to triazole analogs (), but improve membrane permeability .
Research Implications
Future studies should prioritize:
- Synthetic optimization of the thiadiazole ring for enhanced target selectivity.
- ADME profiling to compare bioavailability with urea () and triazole () derivatives.
Q & A
Q. Basic Synthesis Optimization
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-chloro-5-methyl-1,2,3-thiadiazole derivatives and a benzenesulfonamide precursor. Key steps include refluxing in glacial acetic acid for 3.5–5 hours, followed by purification via crystallization (e.g., ethanol or acetonitrile) .
- Purity Challenges : Monitor reaction progress using TLC (Rf values ~0.43–0.78) and characterize intermediates via 1H/13C NMR to confirm coupling constants and chemical shifts .
- Yield Improvement : Optimize stoichiometric ratios (e.g., 2.2 mmol amine per 2 mmol sulfonamide precursor) and reduce decomposition by controlling reaction temperature .
What advanced computational methods are recommended to analyze the structure-activity relationship (SAR) of this compound in anticancer studies?
Q. Advanced SAR Analysis
- QSAR Modeling : Use quantitative SAR models to correlate electronic properties (e.g., Cl and thiadiazole substituents) with cytotoxicity. Molecular docking can predict binding affinity to targets like tubulin or kinases .
- Data Sources : Validate models using in vitro data from NCI-60 cell line screenings (e.g., GI50 values) and cross-reference with crystallographic data (e.g., bond angles from SHELX-refined structures) .
What experimental techniques are critical for characterizing the crystal structure of this sulfonamide derivative?
Q. Basic Structural Characterization
- XRD Analysis : Use single-crystal X-ray diffraction (SHELXTL or WinGX) to determine bond lengths and angles, particularly focusing on the thiadiazole-sulfonamide linkage .
- Complementary Techniques : Pair XRD with NMR (e.g., 1H NMR δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry to confirm molecular weight and fragmentation patterns .
How can researchers address challenges in refining crystallographic data for this compound, especially with twinned or low-resolution datasets?
Q. Advanced Crystallography Challenges
- Software Solutions : Use SHELXL for high-resolution refinement and SHELXD for structure solution in cases of twinning. For low-resolution data, apply restraints to sulfonamide and thiadiazole groups based on known geometries .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry validation .
What in vitro assays are suitable for evaluating the antitumor activity of this compound, and how should data be interpreted?
Q. Biological Activity Assessment
- Assay Design : Screen against 60 cancer cell lines (e.g., NCI-60 panel) using MTT assays. Calculate GI50 values and compare with positive controls like doxorubicin .
- Data Interpretation : Use COMPARE algorithm to identify activity patterns across cell lines. Correlate high activity in leukemia lines (e.g., SR) with logP values and hydrogen-bonding capacity .
How should researchers resolve contradictions between computational predictions and experimental biological activity data?
Q. Advanced Data Contradiction Analysis
- Case Study : If docking predicts strong kinase inhibition but in vitro data show low activity, re-evaluate protonation states (e.g., sulfonamide NH acidity) or solvation effects using molecular dynamics simulations .
- Experimental Validation : Perform enzyme inhibition assays (e.g., SphK1 kinase) to confirm target engagement and adjust QSAR parameters iteratively .
What analytical methods are recommended for quantifying impurities in synthesized batches?
Q. Analytical Method Development
- HPLC Protocols : Use a C18 column with acetonitrile/water gradient (70:30) and UV detection at 254 nm. Identify byproducts like unreacted thiadiazole precursors via retention time matching .
- LC-MS Integration : Confirm impurity structures using high-resolution MS and fragment ion analysis (e.g., m/z 215 for 4-methyl-1,2,3-thiadiazole) .
What strategies can mitigate off-target toxicity during preclinical development?
Q. Advanced Toxicity Profiling
- In Silico Screening : Use ProTox-II to predict hepatotoxicity and mutagenicity. Prioritize derivatives with lower topological polar surface area (TPSA < 90 Ų) to enhance selectivity .
- In Vitro Testing : Perform Ames tests for mutagenicity and hemolysis assays to assess erythrocyte membrane interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
